7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
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Overview
Description
7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a chemical compound with the molecular formula C10H10BrN2O. This compound belongs to the class of benzodiazepines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-bromo-1,2,3,4-tetrahydroisoquinoline and methylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and the use of specific catalysts or reagents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.
Purification Steps: The crude product is subjected to purification steps such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Nucleophiles like sodium azide (NaN3) and organometallic reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Biological Research: It is used as a tool compound to investigate the biological pathways and molecular targets involved in various diseases.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets, such as:
Receptor Binding: The compound binds to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters.
Pathway Modulation: It influences various signaling pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one: This compound shares a similar core structure but lacks the methyl group at the 1-position.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound contains an oxazine ring instead of the diazepine ring.
Uniqueness
7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is unique due to its specific substitution pattern and the presence of both bromine and methyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
7-bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-13-5-4-12-10(14)8-6-7(11)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUUWMHKSOQWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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